N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-14(15-17-12-3-1-2-4-13(12)21-15)16-7-10-20-11-5-8-19-9-6-11/h1-4,11H,5-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHILTNRUJJTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol
A mixture of 2-aminothiophenol (0.1 mol) and chloroacetic acid (0.12 mol) in ethanol is refluxed for 6–8 hours in the presence of potassium carbonate (0.15 mol). The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of chloroacetic acid, followed by cyclization to form the benzothiazole core. The product is recrystallized from ethanol, yielding 85–90% pure 1,3-benzothiazole-2-carboxylic acid.
Key Reaction Conditions :
Preparation of 2-(Oxan-4-ylsulfanyl)ethylamine
Thioether Formation via Nucleophilic Substitution
Oxan-4-thiol (0.1 mol) is reacted with 2-bromoethylamine hydrobromide (0.12 mol) in anhydrous DMF under nitrogen. Potassium carbonate (0.2 mol) is added to deprotonate the thiol, facilitating an SN2 reaction. The mixture is stirred at 60°C for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1). The product is obtained as a colorless oil in 78% yield.
Optimization Insights :
- Solvent Selection : DMF outperforms acetonitrile due to better solubility of intermediates.
- Base : K₂CO₃ provides higher yields compared to NaH.
Amide Coupling: Final Step Synthesis
Activation of Carboxylic Acid
1,3-Benzothiazole-2-carboxylic acid (0.05 mol) is treated with thionyl chloride (0.15 mol) in toluene under reflux for 2 hours to form the corresponding acid chloride. Excess thionyl chloride is removed by distillation.
Coupling with 2-(Oxan-4-ylsulfanyl)ethylamine
The acid chloride is dissolved in dry dichloromethane and added dropwise to a solution of 2-(oxan-4-ylsulfanyl)ethylamine (0.055 mol) and triethylamine (0.06 mol). The reaction is stirred at room temperature for 4 hours, followed by washing with 5% HCl and saturated NaHCO₃. The organic layer is dried over MgSO₄ and concentrated to yield a white solid (82% yield).
Alternative Coupling Agents :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| HATU | DMF | 0°C → RT | 89% |
| EDCl/HOBt | CH₂Cl₂ | RT | 78% |
| DCC/DMAP | THF | 40°C | 68% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.89–7.82 (m, 2H, benzothiazole-H), 4.35 (t, J = 6.4 Hz, 2H, -CH₂NH-), 3.98–3.89 (m, 4H, oxan-H), 3.41 (t, J = 6.4 Hz, 2H, -CH₂S-), 2.01–1.92 (m, 4H, oxan-H).
- ¹³C NMR : 167.5 (C=O), 161.2 (benzothiazole-C2), 132.4–121.8 (aromatic carbons), 68.9 (oxan-O), 40.1 (-CH₂NH-), 29.8 (-CH₂S-).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acid chloride coupling | High purity, scalable | Requires thionyl chloride | 82% |
| HATU-mediated coupling | Mild conditions, fast | Costly reagents | 89% |
| EDCl/HOBt | Widely available reagents | Longer reaction time | 78% |
Industrial-Scale Considerations
Patent data highlight the feasibility of scaling up the thioether formation step using phase-transfer catalysts (e.g., TDA-1) in toluene, achieving 79% yield in 20-hour reflux. Continuous distillation of solvents (e.g., acetonitrile) reduces reaction volume and improves efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzo[d]thiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzo[d]thiazole derivatives.
Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide exhibit significant cytotoxicity against various cancer cell lines.
Case Study:
A study reported that certain benzothiazole derivatives demonstrated IC50 values ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating potent anticancer activity. Additionally, these compounds showed lower toxicity towards normal cells compared to standard treatments like sorafenib .
Mechanism of Action:
The mechanism often involves the inhibition of crucial enzymes such as BRAF and VEGFR-2, which are vital for tumor growth and angiogenesis. For instance, one derivative was noted to inhibit these enzymes with IC50 values comparable to established drugs .
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has been documented, with several studies highlighting their efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings:
A series of thiazole-integrated compounds were synthesized and tested for antibacterial activity, revealing that some exhibited effectiveness comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups on the benzothiazole structure was found to enhance antimicrobial properties.
Anticonvulsant Properties
The anticonvulsant activity of thiazole-based compounds has also been a focus of research. Compounds structurally related to this compound have shown promising results in models of epilepsy.
Case Study:
In one study, novel thiazole derivatives demonstrated significant anticonvulsant activity in animal models, outperforming traditional medications like ethosuximide . The structure-activity relationship (SAR) analysis indicated that substitutions on the thiazole ring were critical for enhancing anticonvulsant effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of benzothiazole derivatives. Variations in substituents can significantly influence biological activity.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The thioether and carboxamide groups can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the tetrahydro-2H-pyran-4-yl group, which may affect its binding properties and biological activity.
Tetrahydro-2H-pyran-4-yl derivatives: Compounds with similar thioether groups but different core structures.
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of its benzo[d]thiazole core and the tetrahydro-2H-pyran-4-yl thioether group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a benzothiazole core with a carboxamide functional group and an oxan-4-ylsulfanyl ethyl substituent. This unique structure may contribute to its biological activity.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for various biological activities, including:
- Anticancer Activity : Many benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammatory cytokines.
- Antimicrobial Properties : Certain benzothiazoles demonstrate efficacy against bacterial and fungal pathogens.
Case Studies and Research Findings
-
Anticancer Activity :
- A study synthesized several benzothiazole derivatives and evaluated their effects on human cancer cell lines (A431, A549, H1299). The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in these cell lines. Specifically, compound B7 from this study showed promising results by inhibiting the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .
-
Anti-inflammatory Properties :
- Another research focused on the anti-inflammatory effects of benzothiazole derivatives. The compound was tested in mouse macrophage cells (RAW264.7), revealing a notable decrease in the expression of inflammatory markers such as IL-6 and TNF-α. This suggests that this compound could be beneficial in conditions characterized by inflammation .
-
Structure-Activity Relationship (SAR) :
- The structure of benzothiazole compounds plays a critical role in their biological activity. Modifications to the benzothiazole nucleus can enhance anticancer properties. Research indicates that specific substitutions can lead to improved binding affinity to target receptors involved in tumor growth and metastasis .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways such as AKT and ERK, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
- Reduction of Inflammatory Cytokines : The ability to lower IL-6 and TNF-α levels indicates a potential mechanism for managing inflammatory diseases.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation and induces apoptosis in various cancer cell lines |
| Anti-inflammatory | Reduces levels of inflammatory cytokines IL-6 and TNF-α |
| Antimicrobial | Exhibits efficacy against certain bacterial and fungal strains |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide?
The synthesis of benzothiazole carboxamide derivatives typically involves coupling reactions between benzothiazole-2-carboxylic acid derivatives and amine-containing intermediates. For example:
- Key steps : (i) Activation of the carboxylic acid group (e.g., using oxalyl chloride or carbodiimides). (ii) Nucleophilic substitution or coupling with a thioether-containing amine (e.g., 2-(oxan-4-ylsulfanyl)ethylamine).
- Reaction conditions : Ethanol or DCM as solvents, reflux (70–100°C), and purification via flash chromatography (e.g., ethyl acetate/hexane mixtures) .
- Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and reaction time (4–12 hours) can improve yields (37–70% reported for analogous compounds) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- NMR spectroscopy : and NMR are critical for confirming the benzothiazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and the oxan-4-ylsulfanylethyl side chain (e.g., oxane protons at δ 3.5–4.0 ppm and thioether-linked CH at δ 2.8–3.2 ppm) .
- IR spectroscopy : Key peaks include C=O stretch (~1680 cm), benzothiazole C=N (~1600 cm), and S-C vibrations (~650 cm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 351.08 for analogous structures) .
Advanced Research Questions
Q. How can structural modifications influence the compound’s pharmacological activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) on the benzothiazole ring enhances kinase inhibition potency (e.g., IC values < 100 nM for Src/Abl kinases in related compounds) .
- Side-chain optimization : Replacing oxane with morpholine or piperazine alters solubility and target selectivity. For example, morpholine derivatives show improved blood-brain barrier penetration in preclinical models .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
- Orthogonal assays : Use biochemical (e.g., kinase inhibition) and cellular (e.g., antiproliferative) assays to validate target engagement. For instance, discrepancies in IC values may arise from off-target effects or metabolic instability .
- Pharmacokinetic studies : Monitor plasma stability, protein binding, and metabolite formation. Compounds with poor oral bioavailability (<20% in rodents) may require prodrug strategies .
Q. What crystallographic techniques validate the molecular structure of this compound?
Q. What strategies are recommended for toxicity profiling in preclinical studies?
- In vitro screens : Use hepatic (e.g., HepG2) and renal (e.g., HEK293) cell lines for cytotoxicity (CC > 50 μM is desirable).
- In vivo models : Rodent acute toxicity studies (e.g., LD determination) and histopathological analysis of major organs (e.g., liver, kidneys) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
